1,1'-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1,1’-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that features a triazolothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine to facilitate the formation of the triazolothiadiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dimethylphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1’-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues, thereby inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a similar triazole ring but differ in the fused ring system, resulting in different chemical and biological properties.
Uniqueness
1,1’-[3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorophenyl and dimethylphenyl groups enhances its potential as a versatile pharmacophore in drug design.
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H19ClN4O2S/c1-12-5-6-17(11-13(12)2)19-20(14(3)28)30-22-25-24-21(27(22)26(19)15(4)29)16-7-9-18(23)10-8-16/h5-11H,1-4H3 |
InChI Key |
QPQBNDJLZAPOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C4=CC=C(C=C4)Cl)C(=O)C)C |
Origin of Product |
United States |
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